molecular formula C8H7Cl2NO B13697469 3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride

3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride

Cat. No.: B13697469
M. Wt: 204.05 g/mol
InChI Key: GZNDMRPCLRZPJP-UHFFFAOYSA-N
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Description

3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of benzimidoyl chloride and is characterized by the presence of a chlorine atom, a hydroxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride can be achieved through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This solvent-free mechanochemical reaction is known to improve reaction efficiency and alter the reaction pathway compared to traditional liquid-phase methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale mechanochemical processes. These processes are designed to be environmentally friendly and sustainable, minimizing the use of toxic organic solvents and harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Oxone and sodium carbonate under ball-milling conditions yields N-acyloxyimidoyl chlorides .

Scientific Research Applications

3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-hydroxy-4-methylbenzimidoyl Chloride is unique due to the presence of both a chlorine atom and a hydroxy group on the benzene ring.

Properties

IUPAC Name

3-chloro-N-hydroxy-4-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNDMRPCLRZPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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